Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-
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Overview
Description
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- is an organosilicon compound with the molecular formula C14H24OSi. It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one [[4-(1,1-dimethylethyl)phenyl]methoxy] group. This compound is known for its applications in various fields, including materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- typically involves the reaction of [[4-(1,1-dimethylethyl)phenyl]methanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- involves the formation of stable silyl ether linkages. These linkages enhance the stability and reactivity of the compound, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions .
Comparison with Similar Compounds
Similar Compounds
Silane, [[4-(1,1-dimethylethyl)phenyl]ethynyl]trimethyl-: Similar structure but with an ethynyl group instead of a methoxy group.
Trimethyl(phenyl)silane: Lacks the [[4-(1,1-dimethylethyl)phenyl]methoxy] group, making it less reactive in certain applications.
Uniqueness
Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl- is unique due to its specific functional groups, which provide enhanced stability and reactivity. This makes it particularly useful in applications requiring robust chemical transformations and stable end products .
Properties
CAS No. |
624286-50-6 |
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Molecular Formula |
C14H24OSi |
Molecular Weight |
236.42 g/mol |
IUPAC Name |
(4-tert-butylphenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C14H24OSi/c1-14(2,3)13-9-7-12(8-10-13)11-15-16(4,5)6/h7-10H,11H2,1-6H3 |
InChI Key |
JMLPLSVALCVYJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CO[Si](C)(C)C |
Origin of Product |
United States |
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